molecular formula C17H12F2N2O B14874285 2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B14874285
M. Wt: 298.29 g/mol
InChI Key: ZHMNHPIUAIPCLH-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with the pyridazinone core.

    Attachment of the 4-fluorophenyl group: This can be done through cross-coupling reactions such as Suzuki or Heck reactions, where a 4-fluorophenyl boronic acid or halide is coupled with the pyridazinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound can be used in studies investigating its biological activity, such as its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one include other pyridazinone derivatives with different substituents. These compounds may share similar chemical properties and biological activities but can differ in their potency, selectivity, and pharmacokinetic profiles. Examples of similar compounds include:

  • 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12F2N2O

Molecular Weight

298.29 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H12F2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2

InChI Key

ZHMNHPIUAIPCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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